4-(Difluoromethyl)-2-methyl-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2-methyl-thiazole is a heterocyclic compound characterized by the presence of a thiazole ring substituted with a difluoromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-methyl-thiazole typically involves the introduction of the difluoromethyl group onto a thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluorocarbene reagents. This reaction can be carried out under mild conditions, often using metal catalysts such as copper or silver to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of fluoroform (CHF3) as a reagent in difluoromethylation reactions has been explored for its potential to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-2-methyl-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted thiazoles, sulfoxides, and sulfones, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-(Difluoromethyl)-2-methyl-thiazole has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research has explored its use in designing antifungal and antibacterial agents due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-methyl-thiazole involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound may inhibit key enzymes involved in fungal cell wall synthesis, leading to cell death. Molecular docking studies have shown that the difluoromethyl group enhances the compound’s binding affinity to its target proteins, thereby increasing its efficacy .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Another difluoromethylated heterocycle with applications in medicinal chemistry.
Difluoromethylthioethers: Compounds containing the SCF2H group, known for their lipophilic properties and use in pharmaceuticals.
Uniqueness: 4-(Difluoromethyl)-2-methyl-thiazole stands out due to its unique combination of a thiazole ring with a difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in the development of new therapeutic agents and advanced materials .
Properties
Molecular Formula |
C5H5F2NS |
---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H5F2NS/c1-3-8-4(2-9-3)5(6)7/h2,5H,1H3 |
InChI Key |
OMBKDUUBXSEKKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.